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Compound of Interest

Compound Name: 2-(4-Bromophenyl)benzothiazole

Cat. No.: B034361

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the molecular docking studies of
2-(4-bromophenyl)benzothiazole analogues, a class of compounds with significant potential
in drug discovery. The notes include detailed experimental protocols for their synthesis and in
silico analysis, alongside a summary of their biological targets and associated signaling
pathways.

Introduction to 2-(4-Bromophenyl)benzothiazole
Analogues

Benzothiazoles are heterocyclic compounds that have garnered considerable interest in
medicinal chemistry due to their diverse pharmacological activities, including anticancer,
antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2] The introduction of a 4-
bromophenyl group at the 2-position of the benzothiazole scaffold has been shown to be a key
structural feature for enhancing biological activity, particularly in the realm of anticancer
research.[3] Molecular docking studies have been instrumental in elucidating the potential
mechanisms of action of these analogues by predicting their binding affinities and interaction
patterns with various biological targets.[4][5]

Key Biological Targets and Signhaling Pathways
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Molecular docking studies have identified several key protein targets for 2-(4-
bromophenyl)benzothiazole and its analogues. These targets are often implicated in critical
cellular processes that, when dysregulated, can lead to diseases such as cancer.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis,
the formation of new blood vessels, which is a crucial process for tumor growth and
metastasis.[6][7] Inhibition of VEGFR-2 can block the signaling cascade that promotes
endothelial cell proliferation and migration.

Lymphocyte-specific protein tyrosine kinase (p56Ick): A member of the Src family of protein
tyrosine kinases, p56Ick plays a critical role in T-cell activation and signaling.[8] Aberrant
activity of this kinase has been linked to certain cancers, making it a viable therapeutic
target.

GABA-A Receptor: These are ligand-gated ion channels that are the primary targets for
drugs with anticonvulsant, anxiolytic, and sedative properties.[9] Certain benzothiazole
derivatives have shown potential in modulating the activity of these receptors.

Acetylcholinesterase (AChE): This enzyme is responsible for the breakdown of the
neurotransmitter acetylcholine.[10] Inhibitors of AChE are used in the treatment of
Alzheimer's disease and other neurological disorders.

Below are diagrams illustrating some of the key signaling pathways associated with these
targets.
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Caption: VEGFR-2 Signaling Pathway.
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Caption: p56lck Signaling in T-Cell Activation.

Quantitative Data from Molecular Docking Studies

The following table summarizes representative molecular docking data for benzothiazole
analogues against various cancer-related targets. It is important to note that docking scores are
dependent on the specific software and scoring function used.
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Target
Protein
(PDB ID)

Benzothiaz
ole
Analogue

Docking
Reference
Score

Ligand
(kcal/mol)

Docking
Score
(kcal/mol)

Reference

VEGFR-2
(4ASD)

2-((4-(4-
Bromophenyl
)-5-cyano-6-
0Xxo0-1,6-
dihydropyrimi
din-2-yl)thio)-
N-(6-
nitrobenzo[d]t
hiazol-2-

yl)acetamide

-17.9 (FlexX) Sorafenib

-35.6 (FlexX)

[6]

VEGFR-2

2-(5-(4-
Bromobenzyli
dene)-2,4-
dioxothiazolid
in-3-yl)-N-(6-
nitrobenzo[d]t
hiazol-2-

yl)acetamide

- Sorafenib

[6]

FGFR-1

Substituted 2-
arylbenzothia

zole

-10.61 AZDA4547

[11]

p56Ick
(1QPC)

Benzothiazol
e-thiazole
hybrid

Identified as
competitive Dasatinib

inhibitor

[8]

EGFR

2-
Arylbenzothia
zole

derivative

-11.75 Erlotinib

[11]

CDK-2/cyclin
A2

2-
Arylbenzothia

-11.36 Roscovitine

[11]
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Experimental Protocols
Synthesis of 2-(4-Bromophenyl)benzothiazole
Analogues

The following is a general protocol for the synthesis of 2-(4-bromophenyl)benzothiazole,
which can be adapted for the synthesis of various analogues.[12][13][14][15][16]
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Preparation
Prepare Protein: Prepare Ligand:
- Download PDB file - Draw 2D structure
- Remove water and heteroatoms - Convert to 3D
- Add polar hydrogens - Energy minimization
- Assign charges (e.g., Kollman) - Assign torsions

Dodking

Define Grid Box:
- Center on the active site
- Adjust size to encompass the binding pocket

l

Run AutoDock Vina:
- Specify receptor, ligand, and grid parameters
- Set exhaustiveness

Analysis

Visualize Docking Poses:
- Use software like PyMOL or Discovery Studio

l

Analyze Interactions:
- Identify hydrogen bonds, hydrophobic interactions, etc.

l

Rank Poses by Binding Affinity

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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